molecular formula C15H23N3OS3 B11186970 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate

Cat. No.: B11186970
M. Wt: 357.6 g/mol
InChI Key: QTEUFGORQRHFRI-UHFFFAOYSA-N
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Description

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring and a diethylcarbamodithioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate typically involves multiple steps. One common method includes the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. This is followed by the addition of diethylcarbamodithioic acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the diethylcarbamodithioate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The diethylcarbamodithioate group can chelate metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethylcarbamodithioate is unique due to its combination of a benzothiazole ring and a diethylcarbamodithioate group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H23N3OS3

Molecular Weight

357.6 g/mol

IUPAC Name

[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C15H23N3OS3/c1-4-18(5-2)15(20)21-9-13(19)17-14-16-11-7-6-10(3)8-12(11)22-14/h10H,4-9H2,1-3H3,(H,16,17,19)

InChI Key

QTEUFGORQRHFRI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=NC2=C(S1)CC(CC2)C

Origin of Product

United States

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